N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-acetamidobenzamide
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Overview
Description
N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-acetamidobenzamide is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and an acetamidobenzamide moiety
Scientific Research Applications
N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-acetamidobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
Target of Action
The primary target of this compound is the reverse transcriptase enzyme . This enzyme plays a crucial role in the replication of retroviruses, making it a key target for antiviral drugs .
Mode of Action
The compound interacts with its target through a hydrogen bonding interaction . The presence of a -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring contributes to the compound’s potency by lowering the pKa of the cyclic carbamate . This interaction inhibits the activity of the reverse transcriptase enzyme .
Biochemical Pathways
It is known that the inhibition of the reverse transcriptase enzyme can disrupt the replication of retroviruses
Pharmacokinetics
The presence of the -cf3 group can potentially influence these properties, as it is known to significantly impact the chemical reactivity and physico-chemical behavior of compounds .
Result of Action
The primary result of the compound’s action is the inhibition of the reverse transcriptase enzyme . This inhibition disrupts the replication of retroviruses, potentially leading to a decrease in viral load .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-acetamidobenzamide typically involves multiple steps. One common method starts with the preparation of 2-chloro-5-(trifluoromethyl)pyridine, which is then reacted with ethyl 2-cyanoacetate to form an intermediate. This intermediate undergoes decarboxylation, reduction, and deprotection reactions to yield 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine hydrochloride. Finally, this intermediate is reacted with 2-(trifluoromethyl)benzoyl chloride to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. For example, the reduction reaction might use nickel chloride and sodium borohydride, while the deprotection step could involve hydrogen chloride in ethyl acetate solution. The amidation reaction is typically carried out in dichloromethane with triethylamine as a base, at temperatures between 10-15°C .
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-acetamidobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxyl derivatives, while reduction could produce amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of the target compound.
Fluopyram: Another compound with a similar trifluoromethyl group and pyridine ring, used as a fungicide.
Triflumizole: A fungicide with a trifluoromethyl group, used in agricultural applications.
Uniqueness
N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-acetamidobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-acetamido-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N3O2/c1-10(25)24-14-5-3-2-4-12(14)16(26)22-7-6-15-13(18)8-11(9-23-15)17(19,20)21/h2-5,8-9H,6-7H2,1H3,(H,22,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVXFCXLIORVDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NCCC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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